molecular formula C11H10O3 B8455102 8-Ethyl-4-hydroxy-2H-1-benzopyran-2-one CAS No. 799262-05-8

8-Ethyl-4-hydroxy-2H-1-benzopyran-2-one

Cat. No.: B8455102
CAS No.: 799262-05-8
M. Wt: 190.19 g/mol
InChI Key: XQUYEEGXQDHSKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Ethyl-4-hydroxy-2H-1-benzopyran-2-one is a chemical compound belonging to the 4-hydroxycoumarin class, a scaffold recognized as a privileged structure in medicinal chemistry . The core 4-hydroxycoumarin structure is a key pharmacophore in a range of biologically active molecules, particularly known for its role as a vitamin K antagonist . This mechanism of action, where it inhibits vitamin K epoxide reductase, has made related derivatives the basis for widely used anticoagulant and antithrombotic agents . Beyond anticoagulation, the benzopyran-4-one (chromone) core is extensively investigated for diverse pharmacological activities, including potential antiproliferative effects against various cancer cell lines . The specific introduction of an 8-ethyl substituent on this molecular framework is intended to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which can influence its binding affinity and bioavailability in biological systems. This modification makes it a valuable intermediate for researchers in synthetic chemistry and drug discovery, particularly for structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

799262-05-8

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

8-ethyl-4-hydroxychromen-2-one

InChI

InChI=1S/C11H10O3/c1-2-7-4-3-5-8-9(12)6-10(13)14-11(7)8/h3-6,12H,2H2,1H3

InChI Key

XQUYEEGXQDHSKI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CC(=O)O2)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 8 Ethyl 4 Hydroxy 2h 1 Benzopyran 2 One and Its Analogues

Conventional and Modern Approaches for the Synthesis of the 4-Hydroxy-2H-1-benzopyran-2-one Core Structure

The synthesis of the 4-hydroxy-2H-1-benzopyran-2-one (4-hydroxycoumarin) core is a well-established area of organic synthesis, with numerous methods developed over the years. These approaches can be broadly categorized into classical condensation reactions and more modern variations that offer improved yields or milder reaction conditions.

One of the most traditional and widely used methods is the Pechmann condensation . This reaction involves the acid-catalyzed condensation of a phenol (B47542) with a β-ketoester. wikipedia.orgtaylorandfrancis.com For the synthesis of the parent 4-hydroxycoumarin (B602359), phenol can be reacted with malonic acid in the presence of a condensing agent like a mixture of anhydrous zinc chloride and phosphorus oxychloride. sciepub.com

Another classical approach begins with o-hydroxyacetophenones . These starting materials can be condensed with carbonic acid esters, such as diethyl carbonate or dimethyl carbonate, in the presence of a strong base like sodium hydride or sodium ethoxide, to yield the 4-hydroxycoumarin ring system. sciepub.com The reaction proceeds through an intramolecular Claisen condensation. A related method involves the cyclization of O-acetyl derivatives of salicylic (B10762653) acid esters using sodium at high temperatures, although this can sometimes result in lower yields.

More contemporary methods often focus on improving efficiency and sustainability. One such method involves the reaction of phenols with Meldrum's acid (isopropylidene malonate). This reaction, performed under solvent-free conditions, produces an intermediate 3-oxo-3-phenoxypropanoic acid, which can then be cyclized to 4-hydroxycoumarin using Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) or polyphosphoric acid. sciepub.com

Other synthetic routes to the 4-hydroxycoumarin core include the deacylation of 3-acetyl-4-hydroxycoumarin, which can be achieved via acid-catalyzed hydrolysis. sciepub.com Similarly, the hydrolysis and subsequent decarboxylation of 3-carbethoxy-4-hydroxycoumarin also affords the parent compound. sciepub.com The cleavage of a 4-allyl-coumarinyl ether using a palladium catalyst on activated carbon with ammonium (B1175870) formate (B1220265) is another reported method. sciepub.com

Table 1: Comparison of Synthetic Methods for the 4-Hydroxycoumarin Core
MethodStarting MaterialsKey Reagents/ConditionsAdvantagesDisadvantages
Pechmann CondensationPhenol, Malonic AcidZnCl₂, POCl₃Well-established, directHarsh conditions, use of corrosive reagents
From o-Hydroxyacetophenoneo-Hydroxyacetophenone, Diethyl CarbonateNaH, TolueneGood yieldsRequires pre-functionalized starting material
Meldrum's Acid RoutePhenol, Meldrum's AcidSolvent-free heating, then Eaton's reagent or PPAOften high yields, solvent-free initial stepRequires specialized reagents
Deacylation/Decarboxylation3-Acetyl- or 3-Carbethoxy-4-hydroxycoumarinAcid (e.g., HCl)Simple removal of a protecting/directing groupRequires synthesis of the substituted precursor

Strategies for Regioselective Ethyl Substitution at the 8-Position of the Benzopyran Ring System

Achieving regioselective substitution on the benzopyran ring is crucial for the synthesis of specific analogues like 8-Ethyl-4-hydroxy-2H-1-benzopyran-2-one. The introduction of an ethyl group at the C-8 position can be accomplished by selecting an appropriately substituted starting material prior to the cyclization reaction that forms the coumarin (B35378) core.

A plausible and direct strategy is to employ a Pechmann-type condensation using a substituted phenol as the starting material. To obtain an 8-ethyl substituted coumarin, the logical precursor would be 3-ethylphenol . The Pechmann condensation of a phenol typically proceeds with electrophilic attack ortho to the hydroxyl group. wikipedia.org In the case of 3-ethylphenol, the hydroxyl group directs ortho, and while two ortho positions are available (C-2 and C-6), cyclization at the less sterically hindered C-2 position would lead to the formation of 7-ethyl-4-hydroxycoumarin. However, cyclization at the C-6 position, though potentially less favored, would yield the desired 8-ethyl isomer. The regioselectivity of the Pechmann condensation can be influenced by the specific β-ketoester and the acid catalyst used.

An alternative approach involves a multi-step sequence starting from 3-ethylphenol. A Fries rearrangement of 3-ethylphenyl acetate, catalyzed by a Lewis acid like aluminum chloride, could yield a mixture of ortho- and para-hydroxyacetophenones. chemistrylearner.comwikipedia.org The desired ortho-isomer, 2-hydroxy-3-ethylacetophenone, could then be separated and subjected to cyclization with a carbonate ester, such as diethyl carbonate, in the presence of a strong base to construct the 4-hydroxycoumarin ring system, yielding this compound. The temperature of the Fries rearrangement can influence the ratio of ortho and para products, with higher temperatures generally favoring the ortho isomer. wikipedia.org

Derivatization and Functionalization of this compound

Once the this compound core is synthesized, it can undergo various chemical transformations at its reactive sites: the 4-hydroxyl group, the 8-ethyl moiety, and the pyrone ring.

Modifications at the 4-Hydroxyl Group

The 4-hydroxyl group of the coumarin system exhibits acidic properties and can readily undergo reactions typical of phenols.

O-Alkylation: The hydroxyl group can be converted into an ether linkage. For example, reaction with alkyl halides, such as ethyl bromoacetate, in the presence of a base like potassium carbonate in a polar aprotic solvent (e.g., acetone) would yield the corresponding ether. This reaction proceeds via nucleophilic substitution, where the phenoxide ion acts as the nucleophile.

O-Acylation: Esterification of the 4-hydroxyl group can be achieved by reacting it with acyl chlorides or acid anhydrides in the presence of a base like pyridine (B92270) or triethylamine. sciepub.com This reaction produces 4-acyloxycoumarin derivatives. Microwave-assisted O-acylation reactions have also been reported, offering a rapid and efficient method for this transformation. sciepub.com

Transformations Involving the 8-Ethyl Moiety

The ethyl group at the C-8 position, being attached to an aromatic ring, has a reactive benzylic position (the -CH₂- group). This site is susceptible to radical and oxidative reactions.

Benzylic Halogenation: The benzylic hydrogens of the ethyl group can be substituted with halogens, typically bromine, using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN. byjus.com This Wohl-Ziegler reaction would produce 8-(1-bromoethyl)-4-hydroxy-2H-1-benzopyran-2-one, a versatile intermediate for further nucleophilic substitution reactions.

Benzylic Oxidation: The ethyl group can be oxidized to an acetyl group or, under harsher conditions, to a carboxylic acid. numberanalytics.com Oxidation with strong oxidizing agents like hot potassium permanganate (B83412) (KMnO₄) or chromic acid would likely cleave the C-C bond of the ethyl group, leading to the formation of 8-carboxy-4-hydroxy-2H-1-benzopyran-2-one. numberanalytics.com Milder and more selective reagents could potentially oxidize the benzylic position to a ketone, yielding 8-acetyl-4-hydroxy-2H-1-benzopyran-2-one.

Structural Elaboration of the Pyrone Ring System

The pyrone ring of the 4-hydroxycoumarin scaffold contains several reactive sites, most notably the C-3 position, which is a nucleophilic carbon in the enolate tautomer.

Reactions at the C-3 Position: The C-3 position is readily susceptible to electrophilic substitution.

C-Acylation: Acylation can occur at the C-3 position, for instance, by reaction with acetic acid in the presence of a dehydrating agent like phosphorus oxychloride, to yield 3-acetyl-8-ethyl-4-hydroxy-2H-1-benzopyran-2-one. sciepub.com

C-Alkylation: Alkylation at the C-3 position can be achieved through reactions like the Michael addition. For example, 4-hydroxycoumarins can react with α,β-unsaturated ketones (chalcones) to form pyrano[3,2-c]coumarin structures.

Condensation with Aldehydes: In the presence of a suitable catalyst, two molecules of a 4-hydroxycoumarin can condense with an aldehyde to form biscoumarin derivatives, linked at their C-3 positions by a methylene (B1212753) bridge derived from the aldehyde.

Formation of Fused Ring Systems: The 3- and 4-positions of the coumarin ring can participate in cyclization reactions to form fused heterocyclic systems. For example, reaction with α,β-unsaturated nitriles can lead to the formation of novel pyranocoumarins.

Table 2: Potential Functionalization Reactions of this compound
Reaction SiteReaction TypeTypical ReagentsResulting Functional Group/Structure
4-Hydroxyl GroupO-AlkylationAlkyl halide, Base (e.g., K₂CO₃)4-Alkoxy ether
4-Hydroxyl GroupO-AcylationAcyl chloride, Base (e.g., Pyridine)4-Acyloxy ester
8-Ethyl MoietyBenzylic BrominationNBS, Radical initiator8-(1-Bromoethyl) group
8-Ethyl MoietyBenzylic OxidationKMnO₄ (hot, acidic)8-Carboxyl group
C-3 PositionC-AcylationAcetic acid, POCl₃3-Acetyl group
C-3 PositionCondensationAldehyde, CatalystBiscoumarin bridge

Advanced Spectroscopic and Structural Elucidation Techniques in 8 Ethyl 4 Hydroxy 2h 1 Benzopyran 2 One Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

No published ¹H NMR or ¹³C NMR spectral data, including chemical shifts (δ) and coupling constants (J), specifically for 8-Ethyl-4-hydroxy-2H-1-benzopyran-2-one could be located. Such data is essential for the unambiguous assignment of protons and carbons within the molecule's aromatic and heterocyclic rings, as well as the ethyl substituent.

Mass Spectrometry (MS) for Molecular Information and Fragmentation Analysis

Specific mass spectrometry data, including high-resolution mass spectrometry (HRMS) for exact mass determination and detailed fragmentation patterns from techniques like electron ionization (EI-MS) or electrospray ionization (ESI-MS), are not available in the scientific literature for this compound. This information would be crucial for confirming its molecular formula (C₁₁H₁₀O₃) and understanding its fragmentation pathways.

Infrared (IR) Spectroscopy for Functional Group Characterization

An experimental infrared (IR) spectrum for this compound, which would detail the characteristic absorption frequencies (in cm⁻¹) for its key functional groups—such as the hydroxyl (-OH), lactone carbonyl (C=O), and aromatic (C=C) bonds—has not been documented in available research.

X-ray Crystallography for Absolute Stereochemistry and Conformation

There are no published X-ray crystallographic studies for this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and the precise three-dimensional arrangement of atoms in the solid state, which would confirm its absolute stereochemistry and conformation, is currently unavailable.

Computational and Theoretical Investigations of 8 Ethyl 4 Hydroxy 2h 1 Benzopyran 2 One

Quantum Chemical Studies on Electronic Structure, Reactivity, and Adsorption Characteristics

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties and reactivity of molecules like 8-Ethyl-4-hydroxy-2H-1-benzopyran-2-one. While specific studies dedicated exclusively to this compound are not available in the reviewed literature, general principles from studies on related 4-hydroxycoumarin (B602359) derivatives can be extrapolated.

These studies typically involve the calculation of various molecular properties to characterize the electronic structure. Key parameters investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Reactivity descriptors derived from conceptual DFT, such as electronegativity, chemical hardness, and global softness, are also calculated to predict the reactive behavior of the molecule. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, helps in identifying the regions of the molecule that are susceptible to electrophilic and nucleophilic attack. For coumarin (B35378) derivatives, the oxygen atoms of the carbonyl and hydroxyl groups are typically electron-rich regions, while the aromatic ring can have both electron-rich and electron-deficient areas depending on the substitution pattern.

Furthermore, quantum chemical calculations can be employed to study the adsorption characteristics of the molecule on various surfaces, which is relevant for applications in materials science and catalysis. These studies would typically involve modeling the interaction between this compound and a surface, and calculating the adsorption energy and geometry to understand the nature and strength of the interaction. However, specific research on the adsorption characteristics of this compound has not been reported.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in predicting the binding mode and affinity of a ligand, such as this compound, to the active site of a biological target, typically a protein or enzyme.

While no specific molecular docking studies for this compound have been published, research on other benzopyran-2-one derivatives has demonstrated their potential to interact with various biological targets. For instance, studies on similar coumarin compounds have explored their docking with enzymes like cyclooxygenases (COX), lipoxygenases, and various protein kinases, which are often implicated in inflammation and cancer.

A typical molecular docking workflow involves preparing the 3D structures of both the ligand (this compound) and the target protein. The ligand is then placed in the binding site of the protein, and various conformational poses are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. The analysis of the best-scoring poses can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a detailed picture of the dynamic behavior of molecules over time. These simulations are often used to refine the results of molecular docking studies by assessing the stability of the predicted ligand-protein complex in a more realistic, solvated environment.

For a compound like this compound, MD simulations could be used to study its conformational flexibility in solution. By simulating the molecule's movements over a period of nanoseconds or longer, researchers can identify the most stable conformations and understand how different parts of the molecule move relative to each other.

When applied to a ligand-protein complex, MD simulations can provide insights into the stability of the binding pose obtained from docking. By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation, one can assess whether the ligand remains stably bound in the active site. Furthermore, MD simulations can be used to calculate the binding free energy, which is a more accurate measure of binding affinity than the scores provided by docking programs. Although a powerful tool, no specific molecular dynamics simulation studies have been reported in the literature for this compound.

In Silico Prediction of Biological Activities and Potential Molecular Targets

In silico methods for predicting biological activities and identifying potential molecular targets are becoming increasingly important in the early stages of drug discovery. These methods use computational models to predict the properties of a molecule based on its chemical structure.

Various online tools and software can be used to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity of this compound. These predictions are based on quantitative structure-activity relationship (QSAR) models that have been trained on large datasets of known compounds.

Furthermore, computational approaches such as inverse docking or pharmacophore-based screening can be used to identify potential biological targets for a given molecule. In inverse docking, the molecule is docked against a large library of protein structures to identify those to which it binds with high affinity. Pharmacophore modeling, on the other hand, involves defining the essential 3D arrangement of functional groups in a molecule that are responsible for its biological activity and then searching for proteins with binding sites that can accommodate this pharmacophore.

While these in silico predictions can provide valuable initial hypotheses, it is important to note that they are not a substitute for experimental validation. To date, there are no published studies that specifically report the in silico prediction of biological activities and potential molecular targets for this compound.

Structure Activity Relationship Sar Studies of 8 Ethyl 4 Hydroxy 2h 1 Benzopyran 2 One Derivatives

Impact of Substituents on the Benzopyran Core on Biological Efficacy

The biological efficacy of 4-hydroxycoumarin (B602359) derivatives is intricately linked to the substitution pattern on the benzopyran core. While a large aromatic substituent at the 3-position is a well-established requirement for anticoagulant activity, modifications at other positions of the benzopyran ring also play a crucial role in modulating the potency and selectivity of these compounds. wikipedia.org

Research on various coumarin (B35378) derivatives has shown that the introduction of different functional groups on the aromatic part of the benzopyran system can significantly alter their biological profiles. For instance, in a series of functionalized biscoumarins, it was observed that alkyl substitution at the 7-position of the coumarin framework could intensify the anticoagulant activity, with a direct correlation between the molecular weight of the alkyl group and the observed effect. ekb.eg

While specific SAR studies on a broad range of substituents for the 8-Ethyl-4-hydroxy-2H-1-benzopyran-2-one scaffold are not extensively documented in publicly available literature, general principles from related coumarin series can be extrapolated. The electronic and steric properties of substituents on the benzene (B151609) ring influence the molecule's interaction with its biological target. For example, in the context of carbonic anhydrase inhibition by 8-substituted coumarins, the nature of the substituent at the 8-position was critical for selective activity. nih.gov

The following interactive table illustrates the hypothetical impact of different substituents at various positions on the benzopyran core of a generic 4-hydroxycoumarin derivative, based on general SAR principles observed in related series. The "Relative Activity" is a qualitative measure based on trends reported in the literature for similar compounds.

Position of SubstitutionSubstituentElectronic EffectSteric HindranceAnticipated Relative Biological Efficacy
C5-OCH3Electron-donatingModerateModerate
C6-ClElectron-withdrawingLowPotentially Increased
C7-CH2CH3Electron-donatingModeratePotentially Increased
C7-OHElectron-donatingLowIncreased

Note: This table is illustrative and based on general SAR trends for coumarin derivatives. Specific activity would need to be determined experimentally for this compound derivatives.

Role of the 4-Hydroxyl Group in Modulating Receptor Interactions and Activity

The 4-hydroxyl group is a critical pharmacophore for the anticoagulant activity of this class of compounds. nih.gov Its presence is essential for the inhibition of the enzyme vitamin K epoxide reductase (VKOR), which is the primary mechanism of action for coumarin-based anticoagulants. wikipedia.orgnih.gov

Structural studies of VKOR in complex with anticoagulants like warfarin (B611796) have revealed that the 4-hydroxyl group forms a crucial hydrogen bond with a key amino acid residue, Tyr139, in the active site of the enzyme. nih.gov This interaction is fundamental for the stable binding of the inhibitor to the enzyme. Any modification of the 4-hydroxyl group that prevents this hydrogen bond formation leads to a significant loss of inhibitory activity. nih.gov

The acidic nature of the 4-hydroxyl group also allows for the formation of a salt bridge with a basic residue in the receptor's binding pocket, further stabilizing the ligand-receptor complex. The enolic form of the 4-hydroxycoumarin is believed to be the active tautomer that participates in these interactions.

The table below summarizes the key interactions of the 4-hydroxyl group and their significance for biological activity.

Interaction TypeInteracting Residue (in VKOR)Significance for Biological Activity
Hydrogen Bond DonorTyrosine (Tyr139)Essential for binding affinity and inhibition. nih.gov
Hydrogen Bond AcceptorAsparagine (Asn80)Contributes to the stability of the complex. nih.gov
Ionic Interaction (as enolate)Basic residuesEnhances binding affinity.

Influence of the 8-Ethyl Group on Biological Activity and Selectivity

The presence and nature of a substituent at the 8-position of the benzopyran ring can significantly influence the biological activity and selectivity of 4-hydroxycoumarin derivatives. While direct and extensive SAR studies on the 8-ethyl group in the context of 4-hydroxycoumarin anticoagulants are limited, studies on other 8-substituted coumarins provide valuable insights.

In a study on 8-substituted coumarins as selective inhibitors of human carbonic anhydrase, the substituent at the 8-position was found to be crucial for isoform selectivity. nih.gov This suggests that the 8-position can be modified to tune the interaction of the coumarin scaffold with different biological targets.

Furthermore, the 8-ethyl group could engage in van der Waals or hydrophobic interactions with specific residues in the binding pocket of a target enzyme, potentially enhancing binding affinity and selectivity. The precise nature and impact of these interactions would depend on the specific topology of the receptor's active site.

Conformational Analysis and Stereochemical Implications for SAR

Stereochemistry can also play a significant role in the biological activity of chiral 4-hydroxycoumarin derivatives. For instance, the anticoagulant warfarin exists as a racemic mixture of (R)- and (S)-enantiomers, with the (S)-enantiomer being significantly more potent than the (R)-enantiomer. drugbank.com This difference in potency is attributed to the differential binding of the enantiomers to the active site of VKOR. drugbank.com

While this compound itself is not chiral, the introduction of chiral centers in substituents on the benzopyran core could lead to stereoisomers with different biological activities. A detailed conformational analysis, often aided by computational modeling, is necessary to understand how the spatial arrangement of the molecule affects its interaction with the target receptor and, consequently, its biological activity.

In Vitro Pharmacological Research and Mechanistic Insights into 8 Ethyl 4 Hydroxy 2h 1 Benzopyran 2 One

Anticancer Activity and Associated Cellular Pathways

Benzopyran-4-ones and their derivatives have been identified as potential anticancer agents through extensive biological screening on various cancer cell lines. nih.gov Their effectiveness stems from the ability to interfere with multiple cellular processes critical for cancer cell survival and proliferation.

Mechanisms of Apoptosis Induction

A primary mechanism by which benzopyranone derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. nih.govresearchgate.net This process is crucial for eliminating malignant cells and can be triggered through two main signaling pathways:

The Extrinsic Pathway: This pathway is initiated by external signals that activate death receptors on the cell surface.

The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by internal cellular stress, such as DNA damage. It involves changes to pro- and anti-apoptotic proteins like Bax and Bcl-2, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, which are enzymes that execute the process of cell death. researchgate.net

Studies on various coumarin (B35378) derivatives have demonstrated their ability to induce apoptosis. For instance, one study showed that a benzopyran-4-one-isoxazole hybrid compound induced apoptosis in 50.8% of MDA-MB-231 breast cancer cells at a 5 μM concentration. nih.gov Another investigation into a novel benzopyrane derivative, SIMR1281, found that it inhibited cancer cell proliferation by inducing DNA damage, which consequently leads to apoptosis. nih.gov

Inhibition of Proliferation in Multi-Drug Resistant Cancer Cell Lines

A significant challenge in cancer chemotherapy is the development of multi-drug resistance (MDR), where cancer cells become insensitive to a variety of anticancer drugs. nih.gov The benzopyran-4-one structure has been noted for its potential as a cytotoxic agent against multi-drug resistant cancer cell lines. nih.gov MDR is often associated with the overexpression of ATP-binding cassette (ABC) membrane transport proteins, such as P-glycoprotein, which actively pump chemotherapeutic drugs out of the cancer cell, reducing their intracellular concentration and effectiveness. nih.gov The ability of certain benzopyranone compounds to act on these resistant cells makes them a valuable scaffold in the development of new therapies to overcome MDR. nih.govnih.gov

Identification of Molecular Targets and Signaling Pathways

The anticancer activity of benzopyranone derivatives is linked to their interaction with specific molecular targets and the modulation of key signaling pathways that regulate cell growth, survival, and proliferation.

Identified pathways and targets for this class of compounds include:

Ras/ERK and PI3K/Akt Pathways: A novel benzopyrane derivative known as SIMR1281 was found to inactivate the Ras/ERK and PI3K/Akt signaling pathways, both of which are crucial for cancer cell survival and proliferation. nih.gov

PI3K/mTOR Pathway: Other studies on coumarin-quinolinone hybrids have shown they target the PI3K/mTOR pathway, which is central to regulating cell growth and survival. researchgate.net

Glutathione Reductase (GSHR) and Thioredoxin Reductases (TrxR): The compound SIMR1281 was also shown to strongly inhibit GSHR and moderately inhibit TrxR, enzymes involved in the cellular antioxidant system that cancer cells often exploit to survive. nih.gov

Hypoxia Inducible Factor-1 (HIF-1) Pathway: The HIF-1 pathway is activated in many cancers in response to low oxygen levels (hypoxia) and promotes tumor survival and angiogenesis. Certain 2,2-dimethylbenzopyran derivatives have been identified as inhibitors of this pathway. nih.gov

The diverse range of targets highlights the multi-faceted approach by which the benzopyranone scaffold can combat cancer.

Table 1: Anticancer Activity of Selected Benzopyranone Derivatives

Compound TypeCancer Cell LineObserved EffectReference
Benzopyran-4-one-isoxazole hybridMDA-MB-231 (Breast Cancer)Induced apoptosis in 50.8% of cells at 5 μM. nih.gov
SIMR1281 (Benzopyrane derivative)Various cancer cell linesInduced DNA damage, cell cycle perturbation, and apoptosis. Inactivated Ras/ERK and PI3K/Akt pathways. nih.gov
2,2-dimethylbenzopyran derivativeLN229 (Glioblastoma)Inhibited the HIF-1 pathway with an IC50 of ~0.6 μM. nih.gov

Antimicrobial Activity Against Bacterial and Fungal Strains

The coumarin class of compounds, characterized by the 2H-1-benzopyran-2-one core, is well-documented for its broad-spectrum antimicrobial properties, showing activity against various bacterial and fungal pathogens. nih.govnih.gov

Derivatives of this class have demonstrated efficacy against a range of microbes:

Bacteria: Activity has been noted against food-poisoning bacteria, including Gram-positive strains like Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria. mdpi.comresearchgate.net

Fungi: Antifungal activity has been observed against species such as Aspergillus flavus, Candida albicans, and Aspergillus niger. nih.gov Studies on specific flavones, which contain a benzopyran-4-one structure, found activity against several Candida strains. idecefyn.com.arresearchgate.net

Table 2: Antimicrobial Spectrum of Selected Coumarin/Benzopyranone Derivatives

Compound ClassTarget MicroorganismType of ActivityReference
CoumarinsStaphylococcus aureus, Klebsiella pneumoniae, Pseudomonas aeruginosaAntibacterial and antibiofilm researchgate.net
Phenolics with Coumarin MoietyStaphylococcus aureus, Bacillus cereusAntibacterial and antibiofilm mdpi.com
Sideroxylin (a flavone)Candida tropicalis, C. albicans, C. guillermondii, C. krusei, C. glabrataAntifungal idecefyn.com.arresearchgate.net

Antibacterial Mechanisms of Action

The antibacterial effects of flavonoids and coumarins are attributed to several mechanisms of action. nih.gov A primary mechanism involves the disruption of the bacterial cell membrane's integrity. mdpi.com This damage can lead to the leakage of essential intracellular components, ultimately resulting in bacterial cell death. The presence and position of hydroxyl (-OH) groups on the benzopyranone ring are believed to play a significant role in the antimicrobial potential of these compounds. nih.gov

Based on a comprehensive review of available scientific literature, a detailed article focusing solely on the in vitro pharmacological research and mechanistic insights into 8-Ethyl-4-hydroxy-2H-1-benzopyran-2-one cannot be generated as requested.

There is a significant lack of specific published research data for this particular chemical compound within the specified areas of the provided outline:

Antifungal Mechanisms of Action: No studies detailing the specific antifungal mechanisms of this compound were identified.

Anti-inflammatory Properties and Immunomodulatory Effects: While the broader class of coumarins is known for anti-inflammatory effects, no specific research on the anti-inflammatory or immunomodulatory properties of the 8-ethyl substituted variant, including its effects on inflammatory mediators or enzyme inhibition, could be found.

Antioxidant Potential and Reactive Species Scavenging: Similarly, no specific studies, such as free radical scavenging assays or investigations into its protective effects against oxidative stress, have been published for this compound.

While extensive research exists for the general class of 4-hydroxycoumarins, the strict requirement to focus solely on "this compound" and not introduce information outside this explicit scope prevents the generation of a thorough and scientifically accurate article. Providing general data for the coumarin class would not adhere to the instructions. Therefore, the requested article cannot be created at this time.

Other Potential Biological Activities

Antitubercular Potential

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has spurred the search for novel antitubercular agents. While the benzopyran-2-one (coumarin) scaffold is recognized for its potential in this area, specific data on the antitubercular activity of this compound remains limited in publicly available research. However, broader studies on coumarin derivatives indicate that structural modifications can significantly influence their efficacy against tuberculosis. For instance, some synthetic coumarins have demonstrated promising in vitro activity against Mycobacterium tuberculosis. The mechanism of action for coumarin-based antitubercular agents is thought to involve the inhibition of essential enzymes in the mycobacterial cell wall synthesis or other vital cellular processes. Further targeted screening of this compound is necessary to determine its specific minimum inhibitory concentration (MIC) and its potential as a lead compound for antitubercular drug development.

Antiviral Properties

The 4-hydroxy-2H-1-benzopyran-2-one core structure has been identified as a promising scaffold in the development of antiviral agents, particularly as inhibitors of viral proteases. Research into pyran-2-one derivatives has shown potential against retroviruses like HIV. nih.gov Specifically, certain 4-hydroxy-benzopyran-2-ones have been investigated as inhibitors of HIV-1 protease, a crucial enzyme for viral replication. nih.gov While direct studies on the antiviral properties of this compound are not extensively documented, the known anti-HIV activity of related coumarins suggests that this compound could warrant investigation. The mechanism of action would likely involve the binding of the compound to the active site of the viral protease, thereby inhibiting its function and preventing the maturation of new viral particles.

Anticoagulant Research and Vitamin K Epoxide Reductase Inhibition

The most well-established pharmacological activity of 4-hydroxycoumarin (B602359) derivatives is their anticoagulant effect, which is mediated through the inhibition of the enzyme Vitamin K epoxide reductase (VKOR). hu.edu.jo This enzyme is a critical component of the vitamin K cycle, responsible for the regeneration of vitamin K hydroquinone, a necessary cofactor for the gamma-carboxylation of several clotting factors (II, VII, IX, and X). Inhibition of VKOR leads to the production of under-carboxylated, inactive clotting factors, thereby reducing the propensity for blood clot formation.

Table 1: Investigated Anticoagulant Properties of 4-Hydroxycoumarin Derivatives

Derivative ClassTarget EnzymeIn Vitro AssayPotential Effect
4-hydroxy-2H-1-benzopyran-2-onesVitamin K epoxide reductase (VKOR)Prothrombin Time (PT)Prolongation
Activated Partial Thromboplastin (B12709170) Time (aPTT)Prolongation

Antiarrhythmic Action

Cardiac arrhythmias, or irregular heartbeats, are a significant cause of morbidity and mortality. Research into novel antiarrhythmic agents has explored various chemical scaffolds, including benzopyran derivatives. nih.gov Certain benzopyran compounds have been shown to possess antiarrhythmic properties by modulating the activity of cardiac ion channels. mdpi.com These channels, which control the flow of ions such as potassium, sodium, and calcium across the cardiac cell membrane, are fundamental to the generation and propagation of the cardiac action potential.

The potential antiarrhythmic action of this compound would likely involve its interaction with one or more of these cardiac ion channels. For example, inhibition of specific potassium channels can prolong the cardiac action potential duration, a mechanism of action for some classes of antiarrhythmic drugs. However, there is currently a lack of specific in vitro electrophysiological studies on this compound to confirm its effects on cardiac action potentials and specific ion currents. Future research in this area would be valuable to ascertain its potential as an antiarrhythmic agent.

Methodologies for in Vitro Biological Evaluation of 8 Ethyl 4 Hydroxy 2h 1 Benzopyran 2 One

Cell-Based Assays for Cytotoxicity and Antiproliferative Activity

Cell-based assays are fundamental in determining the cytotoxic and antiproliferative effects of 8-Ethyl-4-hydroxy-2H-1-benzopyran-2-one on various cell lines, particularly cancer cells versus normal cells. These assays measure parameters like cell viability, proliferation, and apoptosis induction. mdpi.com

MTT Assay: This colorimetric assay is widely used to assess cell viability. It measures the metabolic activity of cells by quantifying the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells. The intensity of the purple color is directly proportional to the number of viable cells. Benzopyranone derivatives have been evaluated using this method against various cancer cell lines, such as lung carcinoma (A549), to determine their 50% lethal dose (LD50) or half-maximal inhibitory concentration (IC50). nih.gov For instance, certain coumarin-based derivatives showed IC50 values ranging from 5.0 µM to 34.2 µM against the A549 cell line. nih.gov

Annexin V Staining and Flow Cytometry: To understand the mechanism of cell death induced by the compound, Annexin V staining coupled with flow cytometry is employed. This technique helps to distinguish between viable, apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine, a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium (B1200493) iodide is used as a counterstain to identify necrotic cells with compromised membranes. Studies on related benzopyran-4-one-isoxazole hybrids have used flow cytometry to confirm that their antiproliferative action is mediated through the induction of apoptosis. nih.gov

Cell Cycle Analysis: Flow cytometry is also used to analyze the effect of the compound on the cell cycle. Cells are treated with the compound, stained with a fluorescent dye that binds to DNA (like propidium iodide), and analyzed to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M). This can reveal if the compound induces cell cycle arrest at a specific phase, which is a common mechanism for anticancer agents. nih.gov For example, some coumarin (B35378) derivatives have been shown to cause cell cycle arrest in the G1 phase in lung carcinoma cell lines. nih.gov

Table 1: Cytotoxicity of Representative Benzopyranone Derivatives in Cancer Cell Lines (MTT Assay)

CompoundCell LineDescriptionIC50 (µM)Reference
Benzopyran-4-one-isoxazole Hybrid (5a)MDA-MB-231Human Breast Cancer5.2 - 22.2 nih.gov
Dimethylaminoethoxy Coumarin Derivative (6)A549Human Lung Carcinoma5.0 nih.gov
Pyrrolidinylethoxyl Coumarin Derivative (9)A549Human Lung Carcinoma5.83 nih.gov
Phenethyl bis(2-aminoethyl)amine Derivative (6)CaCo-2Colorectal Adenocarcinoma13.95 mdpi.com

Enzymatic Assays for Target Inhibition Profiling

Enzymatic assays are critical for identifying specific molecular targets of this compound. By measuring the inhibition of enzyme activity, researchers can elucidate the compound's mechanism of action and its potential for therapeutic intervention in diseases where these enzymes play a key role.

Kinase Inhibition Assays: Many benzopyran derivatives are evaluated for their ability to inhibit protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. nih.gov Assays can be performed using purified enzymes, where the transfer of a phosphate (B84403) group from ATP to a substrate is measured in the presence and absence of the inhibitor. For example, a benzopyran-4-one-isoxazole hybrid was screened against a panel of nine kinases, including ABL1, c-Src, and PI3K, to explore its potential as a kinase inhibitor. nih.gov

Monoamine Oxidase (MAO) Inhibition: Coumarin derivatives have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes involved in the metabolism of neurotransmitters. nih.gov Inhibition of these enzymes is a therapeutic strategy for neurodegenerative diseases and depression. The inhibitory activity is typically determined by measuring the reduction in the enzyme's ability to metabolize a specific substrate, often monitored via fluorescence or absorbance. A 7-hydroxy-2-oxo-2H-chromene-6-carbaldehyde derivative showed selective inhibition of hMAO-A with an IC50 value of 3.23 μM. nih.gov

α-Glucosidase Inhibition: This assay is relevant for screening compounds with potential antidiabetic activity. α-Glucosidase is an enzyme that breaks down carbohydrates into glucose in the intestine. Its inhibition can help manage postprandial hyperglycemia. The assay measures the enzyme's activity on a chromogenic substrate, and the inhibitory potential of the compound is quantified by the reduction in color development. Certain tetrahydropyrimidine (B8763341) derivatives have shown potent α-glucosidase inhibitory activity, with some compounds being more effective than the standard drug acarbose. mdpi.com

Table 2: Enzyme Inhibition Profile of Selected Benzopyran and Coumarin Derivatives

Compound TypeTarget EnzymeIC50 Value (µM)Therapeutic AreaReference
7-hydroxy-2-oxo-2H-chromene-6-carbaldehydehMAO-A3.23Neurodegenerative Disease nih.gov
3-hydroxy-7-benzyloxy-2H-chromen-2-oneMAO-B0.012Neurodegenerative Disease nih.gov
Tetrahydropyrimidine Derivative (4g)α-Glucosidase191.80Diabetes mdpi.com
4-oxo-4H-1-benzopyran derivativeSrc Kinase52 - 57Cancer nih.gov

Microbiological Assays for Antimicrobial Efficacy

To assess the potential of this compound as an antimicrobial agent, various microbiological assays are conducted against a panel of pathogenic bacteria and fungi.

Zone of Inhibition (Agar Disc-Diffusion Method): This is a preliminary qualitative assay to screen for antimicrobial activity. A sterile paper disc impregnated with the test compound is placed on an agar (B569324) plate uniformly inoculated with a specific microorganism. If the compound is active, it diffuses into the agar and inhibits the growth of the microorganism, creating a clear "zone of inhibition" around the disc. The diameter of this zone is proportional to the antimicrobial potency.

Minimum Inhibitory Concentration (MIC) Determination: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. mdpi.com It is a quantitative measure of a compound's potency. The broth microdilution method is commonly used, where a serial dilution of the compound is prepared in a liquid growth medium in a 96-well plate, and each well is inoculated with the test microorganism. The MIC value is determined by observing the lowest concentration at which no turbidity (growth) is observed. mdpi.com Derivatives of 1-(4-hydroxy-2-oxo-2H-1-benzopyran-3-yl)pyridinium hydroxide (B78521) have been tested against various bacteria and fungi to determine their inhibitory effects. nih.gov

Table 3: Minimum Inhibitory Concentration (MIC) of Representative Coumarin Derivatives

Compound TypeMicroorganismMIC (mg/mL)Reference
Tetrahydropyrimidine (4e)Trichophyton mentagrophytes (Fungus)0.20 mdpi.com
Tetrahydropyrimidine (4f)Trichophyton mentagrophytes (Fungus)0.20 mdpi.com
Tetrahydropyrimidine (4k)Trichophyton mentagrophytes (Fungus)0.20 mdpi.com
Phenolic with coumarin moietyStaphylococcus aureus (Gram-positive)Varies mdpi.com
Phenolic with coumarin moietyEscherichia coli (Gram-negative)Varies mdpi.com

Biochemical Assays for Antioxidant Capacity

Biochemical assays are employed to evaluate the antioxidant potential of this compound. These assays measure the compound's ability to neutralize free radicals, which are implicated in oxidative stress and various diseases.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is one of the most common methods for screening antioxidant activity. DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the solution's color changes to pale yellow. The change in absorbance is measured spectrophotometrically, and the scavenging activity is often expressed as the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals). researchgate.net

Other Assays: Other methods to assess antioxidant capacity include the Ferric Ion Reducing Antioxidant Power (FRAP) assay, the Trolox Equivalence Antioxidant Capacity (TEAC) assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay. nih.gov These assays are based on either hydrogen atom transfer (HAT) or electron transfer (ET) mechanisms. nih.gov Cellular antioxidant assays can also be performed in cell models, like SH-SY5Y neuroblastoma cells, where the reduction of intracellular reactive oxygen species (ROS) is measured using fluorescent probes like DCF-DA. mdpi.com

Table 4: Antioxidant Activity of Coumarin and Benzofuranone Derivatives

CompoundAssayResult (IC50)Reference
Ru(II) complex with 7-hydroxycoumarinDPPH Scavenging5.28 µM nih.gov
Vitamin C (Standard)DPPH Scavenging98.72 µM nih.gov
3,5-dimethoxy-4-hydroxyphenyl coumarin derivativeDPPH ScavengingPronounced Activity researchgate.net
Benzofuran-2-one derivative (9)Cellular ROS ReductionSignificant Reduction mdpi.com

Protein Binding and Interaction Studies

Understanding how this compound interacts with proteins is vital for predicting its pharmacokinetic and pharmacodynamic properties. Serum albumins, like human serum albumin (HSA) and bovine serum albumin (BSA), are often used as model proteins because they are major carriers for many drugs in the bloodstream. nih.gov

Fluorescence Spectroscopy: This technique is used to study the binding of a compound (ligand) to a protein. Proteins like HSA contain fluorescent amino acids (tryptophan, tyrosine) whose fluorescence can be "quenched" or altered upon binding of a ligand. By monitoring the changes in fluorescence intensity as the concentration of the compound is increased, one can determine binding parameters such as the binding constant (Ka) and the number of binding sites. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for investigating whether the binding of a compound alters the secondary structure of the protein (e.g., α-helix, β-sheet content). nih.gov Changes in the protein's conformation upon ligand binding can affect its biological function. For example, the interaction of a 1,4-naphthoquinone (B94277) derivative with HSA resulted in a slight decrease in the α-helical content of the protein. nih.gov

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC): These are advanced biophysical techniques that provide detailed kinetic and thermodynamic data on molecular interactions. SPR measures the binding and dissociation rates of a ligand to a protein immobilized on a sensor chip in real-time. ITC directly measures the heat released or absorbed during a binding event, providing information on the binding affinity, stoichiometry, and thermodynamic parameters (enthalpy and entropy) of the interaction.

Table 5: Protein Binding Parameters for Benzofuran (B130515) and Naphthoquinone Derivatives with Serum Albumin

CompoundProteinMethodFindingReference
2-(4-methoxyanilino)naphthalene-1,4-dione (MN)HSAFluorescenceBinding Constant (Kb) = 15.405 x 106 M-1 nih.gov
2-(4-methoxyanilino)naphthalene-1,4-dione (MN)HSACircular DichroismDecrease in α-helix content from 60.9% to 58.4% nih.gov
4-nitrophenyl-functionalized benzofuran (BF1)BSAFluorescenceDissociation Constant (Kd) = 28.4 nM nih.gov
4-nitrophenyl-functionalized benzodifuran (BDF1)BSAFluorescenceDissociation Constant (Kd) = 142.4 nM nih.gov

Future Perspectives and Emerging Research Avenues for 8 Ethyl 4 Hydroxy 2h 1 Benzopyran 2 One

Development of Novel and Sustainable Synthetic Pathways

The future synthesis of 8-Ethyl-4-hydroxy-2H-1-benzopyran-2-one and its analogs is expected to pivot towards green chemistry principles to enhance efficiency and environmental safety. Traditional methods for creating coumarin (B35378) derivatives often involve harsh conditions, but modern approaches offer more sustainable alternatives.

Future research will likely focus on adapting and optimizing green methodologies for 8-substituted coumarins. Techniques such as ultrasound and microwave-assisted synthesis have already proven effective for producing other coumarin derivatives, offering benefits like shorter reaction times and higher yields (80–94%). srce.hrresearchgate.net Another promising avenue is mechanochemistry, specifically ball-milling, which allows for solvent-free reactions, thereby reducing chemical waste. rsc.org

Table 1: Emerging Sustainable Synthetic Methods for Coumarin Derivatives

Method Key Features Potential Advantages for this compound Synthesis
Ultrasound-Assisted Synthesis Uses ultrasonic waves to accelerate reactions. Reduced reaction times, high yields, lower energy consumption. srce.hrresearchgate.net
Microwave-Assisted Synthesis Employs microwave radiation for rapid heating. Faster reaction rates, improved yields, enhanced purity. srce.hr
Mechanochemistry (Ball-Milling) Uses mechanical force to induce chemical reactions. Solvent-free conditions, reduced waste, applicability to a wide range of substrates. rsc.org
Biocatalysis/Organocatalysis Utilizes enzymes or natural catalysts like phytic acid. High selectivity, mild reaction conditions, environmentally friendly. tandfonline.com
One-Pot Multi-Component Reactions Combines multiple reaction steps into a single procedure. Increased efficiency, reduced waste from intermediate purification, atom economy. rsc.org

Exploration of Undiscovered Biological Activities and Underlying Mechanisms

The 4-hydroxycoumarin (B602359) scaffold is a cornerstone for compounds with diverse pharmacological effects, including anticoagulant, anti-inflammatory, antimicrobial, antiviral, and anticancer properties. nih.govresearchgate.net The biological activity is highly dependent on the substitution patterns on the coumarin ring. nih.gov For this compound, the ethyl group at the C-8 position could modulate its biological profile, opening doors for the discovery of novel therapeutic applications.

Systematic pharmacological screening of this compound against a wide panel of biological targets is a critical next step. ijpsmjournal.com Recent studies on other 8-substituted coumarins have revealed selective inhibitory activity against specific human carbonic anhydrase (hCA) isoforms, particularly the cancer-related hCA IX and XII, with nanomolar potency. mdpi.comnih.gov This suggests that the 8-ethyl derivative could be a candidate for targeted anticancer therapies. Furthermore, novel 3,5,8-trisubstituted coumarins have shown significant antiproliferative activity against breast cancer cell lines. nih.gov

Future research should focus on:

Broad-Spectrum Screening: Testing the compound against diverse targets, including various cancer cell lines, bacterial and fungal strains, and key enzymes involved in inflammatory pathways. ijpsmjournal.comresearchgate.net

Mechanism of Action Studies: Once a significant biological activity is identified, detailed mechanistic studies will be essential to understand how the compound interacts with its biological target at a molecular level. This could involve investigating its effects on cell cycle progression, apoptosis induction, or enzyme kinetics. nih.gov

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs with varied substituents at the 8-position and other sites to understand how structural modifications influence biological activity.

Advanced Computational Modeling for Lead Optimization and De Novo Design

Computational chemistry offers powerful tools to accelerate the drug discovery process for compounds like this compound. In silico techniques can predict biological activity, optimize molecular structures, and elucidate mechanisms of action, thereby reducing the time and cost associated with laboratory experiments.

Molecular docking is a key computational method that can predict the binding orientation and affinity of a ligand to a target protein. sysrevpharm.org This technique has been extensively used for coumarin derivatives to identify potential interactions with therapeutic targets such as DNA gyrase, carbonic anhydrase, and various kinases. researchgate.netuniroma1.ittandfonline.com For this compound, docking studies can help identify the most promising biological targets and guide the design of more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure and biological activity of a series of compounds. nih.govresearchgate.net By developing a robust QSAR model for 8-substituted coumarins, researchers can predict the activity of novel, unsynthesized derivatives, helping to prioritize which compounds to synthesize and test. researchgate.net

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the molecular interactions compared to static docking models. nih.gov This can help in understanding the stability of the binding and the specific contributions of different parts of the molecule, like the 8-ethyl group, to the interaction.

Table 2: Computational Approaches in Coumarin Research

Computational Method Application Relevance for this compound
Molecular Docking Predicts binding modes and affinities of a molecule to a protein target. Identify potential biological targets and guide structural modifications for enhanced potency. tandfonline.comnih.gov
QSAR Correlates chemical structure with biological activity to predict the potency of new analogs. Prioritize the synthesis of novel derivatives with potentially improved activity. nih.govnih.gov
Molecular Dynamics (MD) Simulates the movement of atoms and molecules to study the stability of ligand-protein complexes. Validate docking results and understand the dynamic interactions at the binding site. uniroma1.it
DFT Calculations Studies the electronic structure and properties of molecules. Characterize molecular properties and predict reactivity. nih.gov

Integration with Modern Drug Discovery Paradigms for Academic Research

The coumarin scaffold is considered a versatile template in drug design, making it ideal for integration into modern drug discovery paradigms. nih.govijpsjournal.com Academic research on this compound can leverage these advanced strategies to explore its therapeutic potential more systematically.

High-Throughput Screening (HTS) allows for the rapid testing of large numbers of compounds against a specific biological target. researchgate.net While HTS is often associated with large pharmaceutical companies, academic screening centers are making this technology more accessible. The 8-ethyl derivative could be included in compound libraries for screening against a wide range of diseases.

Fragment-Based Drug Design (FBDD) is another powerful approach where small molecular fragments are screened for binding to a target protein. nih.gov The coumarin nucleus itself can be considered a core fragment. By identifying how the 8-ethyl-4-hydroxycoumarin fragment binds to various targets, more complex and potent molecules can be built around it.

Molecular Hybridization involves combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced activity or a multi-target profile. mdpi.com Future research could involve creating hybrids of this compound with other known bioactive scaffolds (e.g., chalcones, isatins, or triazoles) to develop novel agents for complex diseases like cancer. ijpsjournal.commdpi.com

Potential as a Research Tool for Biological Systems Probing

Beyond therapeutic applications, coumarin derivatives are valuable as research tools, primarily due to their intrinsic fluorescent properties. sapub.org Many coumarins are UV-excitable and emit blue or blue-green fluorescence, making them useful as fluorescent probes, labels, and sensors. bohrium.comthermofisher.com

The future potential of this compound as a research tool lies in the development of novel fluorescent probes. The substitution pattern on the coumarin ring significantly influences its photophysical properties, such as quantum yield and emission wavelength. sapub.org The ethyl group at the 8-position could fine-tune these properties.

Potential applications include:

Fluorescent Probes for Ions and Molecules: Coumarin-based sensors have been designed for the detection of various species, including cyanide anions and nitroxide radicals. sapub.orgnih.gov The 8-ethyl derivative could be functionalized to create selective probes for specific biological analytes.

Enzyme Substrates: Coumarin derivatives are widely used as fluorogenic substrates for detecting enzyme activity. thermofisher.com The core structure of this compound could be modified to serve as a substrate for specific enzymes, allowing for the sensitive detection of their activity in biological samples.

Cell Imaging: As fluorescent dyes, coumarins can be used for cell tracking and imaging. thermofisher.com Depending on its cell permeability, the 8-ethyl derivative could be explored as a cellular stain or as a component of more complex imaging agents.

The unique combination of a privileged biological scaffold and inherent fluorescence makes this compound a promising candidate for dual-purpose research, serving both as a potential therapeutic lead and as a tool for probing complex biological systems.

Q & A

Q. What are the common synthetic routes for 8-Ethyl-4-hydroxy-2H-1-benzopyran-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves Pechmann or Kostanecki reactions, where substituted phenols react with β-keto esters under acidic conditions. For optimization, control temperature (80–120°C) and use catalysts like sulfuric acid or ionic liquids to enhance yield. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the target compound. FT-IR (e.g., 1665 cm⁻¹ for C=O stretching) and melting point analysis (179–190°C for analogous coumarins) are standard for validation . Reaction pH and solvent polarity adjustments (e.g., ethanol vs. acetic acid) can minimize by-products .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Combine spectroscopic methods:
  • FT-IR : Identify functional groups (e.g., O-H stretching at ~3483 cm⁻¹, C=O at ~1665 cm⁻¹) .
  • NMR : Use 1H^1H and 13C^{13}C NMR to resolve substituent positions (e.g., ethyl group protons at δ 1.2–1.4 ppm, aromatic protons in the coumarin ring at δ 6.5–8.0 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
  • Storage : Keep in airtight containers away from oxidizers.
  • Disposal : Follow hazardous waste guidelines (e.g., incineration with scrubbers) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., FT-IR, NMR) when characterizing coumarin derivatives?

  • Methodological Answer : Discrepancies often arise from impurities, tautomerism, or solvent effects. Mitigation strategies:
  • Cross-Validation : Compare data with crystallographically confirmed structures (e.g., X-ray diffraction for bond angles) .
  • Deuteration Studies : Use D₂O exchange to confirm O-H/N-H protons in NMR.
  • Computational Chemistry : Simulate IR/NMR spectra using DFT (e.g., B3LYP/6-31G*) to match experimental peaks .

Q. What advanced techniques confirm the molecular geometry of this compound?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction (SCXRD) : Resolve bond lengths (e.g., C=O at ~1.36 Å) and dihedral angles. For example, SCXRD of analogous coumarins revealed hydrogen-bonding networks (O-H···O) stabilizing the crystal lattice .
  • PXRD : Validate bulk crystallinity and polymorphic forms .

Q. How can HPLC or LC-MS methods be validated for quantifying this compound in complex matrices?

  • Methodological Answer :
  • Column Selection : Use C18 columns with mobile phases like methanol/water (70:30, 0.1% formic acid) for optimal retention.
  • Calibration : Prepare standard curves (0.1–100 µg/mL) with R² > 0.98.
  • Validation Parameters : Assess precision (RSD < 5%), accuracy (spiked recovery 90–110%), and LOD/LOQ (e.g., 0.05 µg/mL and 0.15 µg/mL) .

Q. What strategies analyze structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer :
  • Derivatization : Synthesize analogs (e.g., alkyl/acyl substitutions) and test bioactivity (e.g., antimicrobial assays).
  • Computational Modeling : Dock compounds into target proteins (e.g., COX-2) using AutoDock Vina to predict binding affinities.
  • QSAR : Correlate electronic parameters (HOMO/LUMO, logP) with experimental IC₅₀ values .

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